molecular formula C12H14O4 B2576830 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 121625-79-4

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B2576830
CAS No.: 121625-79-4
M. Wt: 222.24
InChI Key: RVUBGUZEGNBNED-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a chemical compound with a unique structure that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of potassium 3-ketocyclohex-1-enolate with ethyl bromopyruvate under alkaline conditions, followed by acidification . The methanol solution of resorcinol and potassium hydroxide is used to react with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, including cyclization and acidification, which can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a different set of functional groups and molecular interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-6-9(11(14)15)10-7(13)4-12(2,3)5-8(10)16-6/h4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUBGUZEGNBNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CC(CC2=O)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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